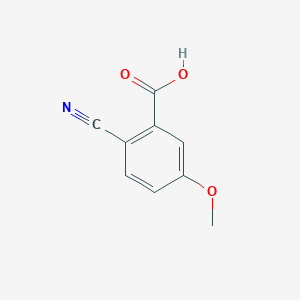

2-Cyano-5-methoxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 2-Cyano-5-methoxybenzoic acid and related compounds involves multiple steps, including methylation, cyclization, and functional group transformations. For example, the methylation of dimethyl sulfate leads to methyl 4-amino-2-methoxybenzoate, which is further processed through reactions like thiocyanation, ethylation, and oxidation to yield various derivatives (Wang Yu, 2008).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction to establish the precise arrangement of atoms within a molecule. For compounds similar to 2-Cyano-5-methoxybenzoic acid, crystal structure analysis reveals the planarity or non-planarity of the rings, the angles between them, and the specific orientations of functional groups, providing insights into the compound's reactivity and properties (Xiang-Shan Wang et al., 2005).

Chemical Reactions and Properties

2-Cyano-5-methoxybenzoic acid participates in various chemical reactions, including electrophilic cyclization, which can be used to synthesize tetrahydrofurans and other cyclic compounds. The reactivity of the methoxycarbonyl group plays a crucial role in these transformations (J. Iqbal et al., 1991). Directed ortho-metalation represents another strategy for functionalizing compounds like 2-Cyano-5-methoxybenzoic acid, enabling the regioselective introduction of substituents (Thi-Huu Nguyen et al., 2006).

Physical Properties Analysis

The physical properties of 2-Cyano-5-methoxybenzoic acid, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Intramolecular hydrogen bonding and the presence of functional groups influence these properties significantly. Research on similar compounds reveals the importance of steric interactions and hydrogen bonding in defining their solid-state structures and physical characteristics (D. H. Barich et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Cyano-5-methoxybenzoic acid, including reactivity, stability, and functional group transformations, are closely related to its molecular structure. Studies on similar compounds highlight the role of specific substituents and structural motifs in determining their reactivity and interactions with other molecules. For instance, the presence of methoxy groups and cyano functionalities influences the electrophilic and nucleophilic properties of these compounds, affecting their potential for further chemical modifications (M. Seto et al., 2019).

Scientific Research Applications

-

Chemical Synthesis : “2-Cyano-5-methoxybenzoic acid” is a chemical building block and can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

-

Double Decarboxylative Coupling Reactions : There has been considerable attention in the double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It’s possible that “2-Cyano-5-methoxybenzoic acid” could be used in such reactions, but specific examples were not found.

-

Substituent Effects on Acidity : The acidity of substituted benzoic acids can be affected by the electron‑withdrawing or electron‑releasing ability of the substituent . “2-Cyano-5-methoxybenzoic acid” could potentially be studied in this context.

-

Chemical Synthesis : “2-Cyano-5-methoxybenzoic acid” is a chemical building block and can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

-

Double Decarboxylative Coupling Reactions : There has been considerable attention in the double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It’s possible that “2-Cyano-5-methoxybenzoic acid” could be used in such reactions, but specific examples were not found.

-

Substituent Effects on Acidity : The acidity of substituted benzoic acids can be affected by the electron‑withdrawing or electron‑releasing ability of the substituent . “2-Cyano-5-methoxybenzoic acid” could potentially be studied in this context.

Safety And Hazards

properties

IUPAC Name |

2-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVYSLAWUDQJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378977 | |

| Record name | 2-cyano-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-methoxybenzoic acid | |

CAS RN |

179028-65-0 | |

| Record name | 2-cyano-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)